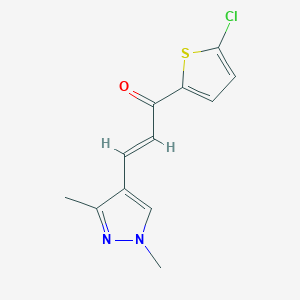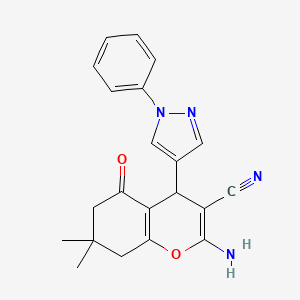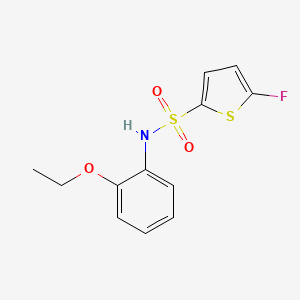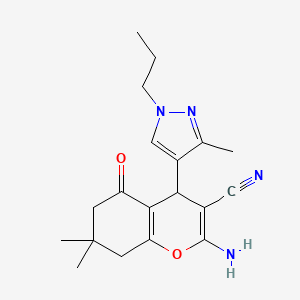![molecular formula C19H19N3O4 B10928855 6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928855.png)
6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-BENZODIOXOL-5-YL)-N~4~-BUTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a benzodioxole moiety, an isoxazolo[5,4-b]pyridine core, and a butyl group
Preparation Methods
The synthesis of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-BUTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Construction of the Isoxazolo[5,4-b]pyridine Core: This step often involves cyclization reactions using appropriate precursors.
Attachment of the Butyl Group: This can be done via alkylation reactions.
Final Coupling: The final step involves coupling the benzodioxole moiety with the isoxazolo[5,4-b]pyridine core under specific conditions, often using palladium-catalyzed cross-coupling reactions
Chemical Reactions Analysis
6-(1,3-BENZODIOXOL-5-YL)-N~4~-BUTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like cesium carbonate, and solvents like toluene
Major Products: The reactions can yield various derivatives depending on the conditions and reagents used
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells
Biological Studies: It is used in studies involving enzyme inhibition and cellular pathways.
Industrial Applications: Its derivatives are investigated for their potential use in pharmaceuticals and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-BUTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves:
Comparison with Similar Compounds
Similar compounds include:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and are studied for their anticancer properties.
Benzodioxole Derivatives: These derivatives are explored for their enzyme inhibition and cytotoxic activities.
Unique Features: The unique combination of the isoxazolo[5,4-b]pyridine core with the benzodioxole moiety and butyl group distinguishes this compound from others, providing a unique structural framework for drug development
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-4-7-20-18(23)13-9-14(21-19-17(13)11(2)22-26-19)12-5-6-15-16(8-12)25-10-24-15/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,20,23) |
InChI Key |
SSEMZSHGHLKXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10928772.png)
![3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10928775.png)
![2-chloro-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10928778.png)


![N'-{(E)-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B10928783.png)
![1-benzyl-6-ethyl-3-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928785.png)

![2-[(methylcarbamoyl)amino]-N-phenylbenzamide](/img/structure/B10928800.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10928828.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B10928836.png)

![1-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10928846.png)
